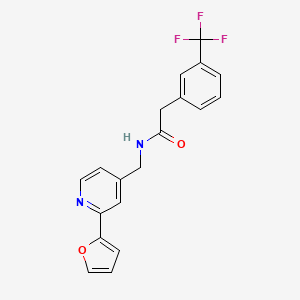amine CAS No. 1602159-23-8](/img/structure/B2962815.png)
[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)propan-2-ylamine: is an organic compound that features a fluorinated phenyl ring, a propan-2-yl group, and a prop-2-yn-1-ylamine moiety
Wirkmechanismus
Target of Action
It is known that similar compounds, such as antidepressants, primarily target neurotransmitter systems in the central nervous system . These systems include the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It is known that similar compounds, such as antidepressants, work by inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission and ultimately results in improved mood and reduced symptoms of depression .
Biochemical Pathways
Similar compounds, such as antidepressants, are known to affect the monoaminergic pathways, which involve neurotransmitters like serotonin, norepinephrine, and dopamine .
Pharmacokinetics
It is known that the bioavailability of a drug can be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
Similar compounds, such as antidepressants, are known to enhance neurotransmission, which can lead to improved mood and reduced symptoms of depression .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of a drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)propan-2-ylamine typically involves multi-step organic reactionsThe final step involves the addition of a prop-2-yn-1-ylamine group via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1-(3-Fluorophenyl)propan-2-ylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorophenyl)propan-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alkenes, and various substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)propan-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chlorophenyl)propan-2-ylamine
- 1-(3-Bromophenyl)propan-2-ylamine
- 1-(3-Methylphenyl)propan-2-ylamine
Uniqueness
The presence of the fluorine atom in 1-(3-Fluorophenyl)propan-2-ylamine imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHCYKHCPBVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)
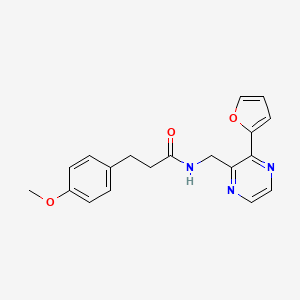
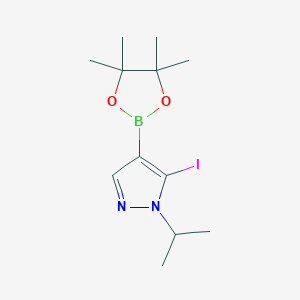
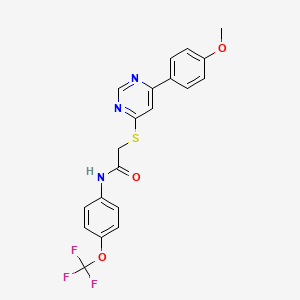

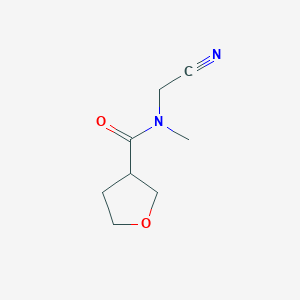
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B2962745.png)
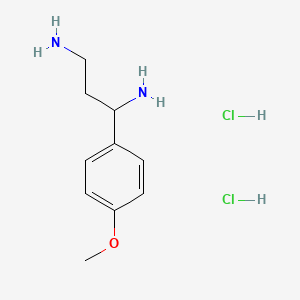
![N-(2-methoxyethyl)-4-{[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2962748.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2962749.png)
![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)
![N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2962754.png)
